![molecular formula C10H6ClF3N2O3S B2925445 3-[(4-氯苯基)磺酰甲基]-5-(三氟甲基)-1,2,4-恶二唑 CAS No. 1024253-22-2](/img/structure/B2925445.png)

3-[(4-氯苯基)磺酰甲基]-5-(三氟甲基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

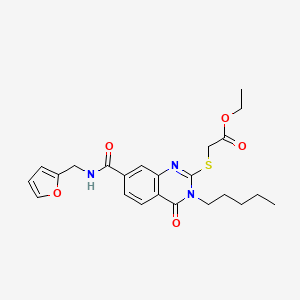

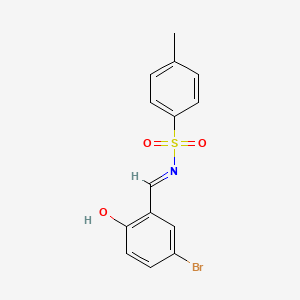

This compound is a derivative of 1,2,4-oxadiazole, a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . It is derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including the compound , often involves the reaction of an acid hydrazide with a carboxylic acid . The presence of a lone pair of electrons on the nitrogen atom of the acid hydrazide attacks the carbonyl carbon atom of the carboxylic acid, eliminating a water molecule to form a hydrazide derivative . This derivative then reacts with phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two carbons, one oxygen atom, and two nitrogen atoms . This ring is attached to a sulfonylmethyl group and a trifluoromethyl group .科学研究应用

在电化学中的应用

- 燃料电池电解质:通过将 1,3,4-恶二唑衍生物与超强酸结合制备的一系列新型布朗斯特酸碱配合物显示出高离子电导率。这些配合物可以在非加湿条件下用作燃料电池的电解质,表明在高温下提高燃料电池效率的潜在应用 (Matsuoka et al., 2005)。

抗菌和细胞毒活性

- 抗菌和细胞毒性:已对包括恶二唑衍生物在内的砜连接的双杂环进行了抗菌活性和细胞毒性评估。某些氯代取代的化合物显示出与已建立的抗菌剂相当的抗菌活性,并对肺癌细胞表现出细胞毒性 (Muralikrishna et al., 2012)。

抗病毒和抗菌作用

- 抗病毒活性:由 4-氯苯甲酸合成的噻二唑磺酰胺衍生物表现出特定的抗烟草花叶病毒活性,展示了在农业病毒控制应用中的潜力 (Chen et al., 2010)。

- 抑制细菌性枯萎病:含有 1,3,4-恶二唑部分的砜衍生物已显示出对烟草细菌性枯萎病的显着体外抗菌活性,表明它们作为植物保护剂的杀菌剂的潜力 (Xu et al., 2012)。

燃料电池质子交换膜

- 燃料电池膜材料:已开发出含有 1,3,4-恶二唑的磺化聚(芳基醚砜)用于中高温燃料电池应用。这些材料表现出优异的热、尺寸和氧化稳定性,以及显着的质子传导性 (Xu et al., 2013)。

未来方向

Oxadiazole derivatives, including this compound, have been widely studied due to their broad range of chemical and biological properties . They have become important synthons in the development of new drugs . Therefore, future research may focus on exploring the potential applications of this compound in various fields, including medicinal and pharmaceutical chemistry.

作用机制

Target of Action

The primary targets of 1,3,4-oxadiazole derivatives, such as 3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole, are often nucleic acids, enzymes, and globular proteins . These compounds have shown promising results in inhibiting various enzymes that contribute to cancer cell proliferation .

Mode of Action

The compound interacts with its targets by selectively binding to them, leading to the inhibition of growth factors, enzymes, and kinases . This interaction results in antiproliferative effects, thereby inhibiting the growth and spread of cancer cells .

Biochemical Pathways

The compound affects several biochemical pathways involved in cell proliferation. It inhibits specific cancer biological targets, such as telomerase activity, histone deacetylase (HDAC), thymidylate synthase, and the thymidine phosphorylase enzyme . The inhibition of these enzymes disrupts the normal functioning of the cancer cells, leading to their death .

属性

IUPAC Name |

3-[(4-chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O3S/c11-6-1-3-7(4-2-6)20(17,18)5-8-15-9(19-16-8)10(12,13)14/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSSCBDRNXVVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC2=NOC(=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-Methylthiophene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2925363.png)

![[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2925366.png)

![2,4-Bis(trifluoromethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,8-naphthyridine](/img/structure/B2925371.png)

![2-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2925372.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2925374.png)

![5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2925382.png)